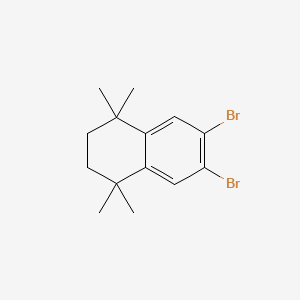6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
CAS No.: 184885-74-3
Cat. No.: VC18339236
Molecular Formula: C14H18Br2
Molecular Weight: 346.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 184885-74-3 |
|---|---|
| Molecular Formula | C14H18Br2 |
| Molecular Weight | 346.10 g/mol |
| IUPAC Name | 6,7-dibromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
| Standard InChI | InChI=1S/C14H18Br2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | QERFRLDJQXJZBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC(C2=CC(=C(C=C21)Br)Br)(C)C)C |
Introduction
Structural and Physical Properties
The compound features a fused bicyclic scaffold with four methyl groups at the 1,1,4,4 positions and bromine atoms at the 6,7 positions. Key physical properties include:
The steric hindrance from the tetramethyl groups directs bromination to the 6,7 positions, as confirmed by X-ray crystallography studies of analogous compounds .
Synthesis and Optimization
The synthesis involves bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene under controlled conditions:
Procedure:
-
Reactants: 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, bromine (Br₂), iron powder (catalyst), iodine (I₂) in dichloromethane (DCM).
-
Conditions: Reaction at 0–20°C under nitrogen atmosphere for 2 hours.
-
Yield: 86% after purification via column chromatography.
Industrial Scaling:
-
Larger-scale production uses bromine in carbon tetrachloride (CCl₄) or chloroform (CHCl₃) with rigorous temperature control to prevent polybromination .
Chemical Reactivity and Derivatives
The bromine atoms enable diverse functionalization:
Substitution Reactions
-
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃) replaces bromine with methoxy groups in polar aprotic solvents.
-
Cyanation: Reaction with CuCN in DMF yields 6,7-dicyano derivatives (84% yield), critical for porphyrin synthesis .
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces bromine to hydrogen, regenerating the parent hydrocarbon.
-
Oxidation: KMnO₄ in acidic conditions forms naphthoquinones, useful in electrochemistry .
Applications in Research and Industry
Photodynamic Therapy (PDT)
The compound is a precursor to tetrabenzotriazaporphyrins (TBTAPs), which exhibit strong absorption in the near-infrared region for cancer PDT .
Stem Cell Differentiation
Synthetic retinoid derivatives derived from this compound induce differentiation in embryonic stem cells, with IC₅₀ values comparable to all-trans retinoic acid .
Comparative Analysis with Structural Analogs
The tetramethyl groups induce steric and electronic effects that favor 6,7-bromination. Computational studies (DFT) show a 12 kcal/mol preference for bromination at these positions over alternatives . In biological systems, the compound’s lipophilicity facilitates membrane penetration, targeting nuclear receptors in stem cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume